Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate
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Overview
Description
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is a chemical compound with the molecular formula C23H21O3P It is known for its unique structure, which includes a phosphinate group attached to a phenyl ring and a 3-oxo-1,3-diphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate typically involves the reaction of ethyl phenylphosphinate with a suitable precursor of the 3-oxo-1,3-diphenylpropyl group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with ethyl phenylphosphinate to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The phosphinate group plays a crucial role in these interactions, often mimicking the transition state of enzyme-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylphosphinate: Lacks the 3-oxo-1,3-diphenylpropyl group, making it less complex.
Phenylphosphinic acid ethyl ester: Similar structure but different functional groups.
2-(3-oxo-1,3-diphenylpropyl)malonic acid: Contains a malonic acid moiety instead of the phosphinate group
Uniqueness
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is unique due to its combination of a phosphinate group with a 3-oxo-1,3-diphenylpropyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
88962-98-5 |
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Molecular Formula |
C23H23O3P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[ethoxy(phenyl)phosphoryl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H23O3P/c1-2-26-27(25,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3 |
InChI Key |
ZVDAJFWNLPXCFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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